D-Cloprostenol D-Cloprostenol Synthetic prostaglandin F2α derivative. Minor impurity produced in the synthesis of (+)-cloprostenol. Luteolytic agent for the induction of estrus in animal models. The (+)-5-trans isomer is less active than the 5-cis form in terminating pregnancy in the hamster
Cloprostenol is a synthetic derivative of prostaglandin F2α that is used in veterinary medicine as a luteolytic agent for the induction of estrus and in the treatment of reproductive disorders in cattle, swine, and horses. (+)-5-trans Cloprostenol is a minor impurity produced in the synthesis of (+)-cloprostenol. The (+)-5-trans isomer is 20-fold less active than the 5-cis form in terminating pregnancy in the hamster.
Brand Name: Vulcanchem
CAS No.: 57968-81-7
VCID: VC20806642
InChI: InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+
SMILES: C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
Molecular Formula: C22H29ClO6
Molecular Weight: 424.9 g/mol

D-Cloprostenol

CAS No.: 57968-81-7

Cat. No.: VC20806642

Molecular Formula: C22H29ClO6

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

D-Cloprostenol - 57968-81-7

Specification

Description Synthetic prostaglandin F2α derivative. Minor impurity produced in the synthesis of (+)-cloprostenol. Luteolytic agent for the induction of estrus in animal models. The (+)-5-trans isomer is less active than the 5-cis form in terminating pregnancy in the hamster
Cloprostenol is a synthetic derivative of prostaglandin F2α that is used in veterinary medicine as a luteolytic agent for the induction of estrus and in the treatment of reproductive disorders in cattle, swine, and horses. (+)-5-trans Cloprostenol is a minor impurity produced in the synthesis of (+)-cloprostenol. The (+)-5-trans isomer is 20-fold less active than the 5-cis form in terminating pregnancy in the hamster.
CAS No. 57968-81-7
Molecular Formula C22H29ClO6
Molecular Weight 424.9 g/mol
IUPAC Name (E)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+
Standard InChI Key VJGGHXVGBSZVMZ-RHRRPTPYSA-N
Isomeric SMILES C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O
SMILES C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
Canonical SMILES C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

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